N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H11N3O3S2 and its molecular weight is 405.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a role in inflammation, pain, and other physiological responses . By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby potentially reducing inflammation and pain .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of eicosanoids, which can lead to a decrease in inflammation and pain . The compound has also been shown to inhibit albumin denaturation, suggesting potential anti-inflammatory activity .
Properties
CAS No. |
477552-96-8 |
---|---|
Molecular Formula |
C20H11N3O3S2 |
Molecular Weight |
405.45 |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-11-5-1-3-7-15(11)26-9-12(17)18(25)23-20-22-14(10-27-20)19-21-13-6-2-4-8-16(13)28-19/h1-10H,(H,22,23,25) |
InChI Key |
YAZZNHIIUYWCJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
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